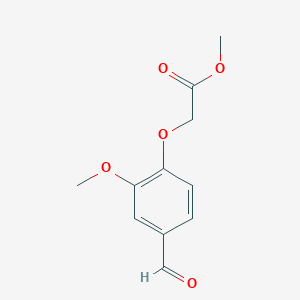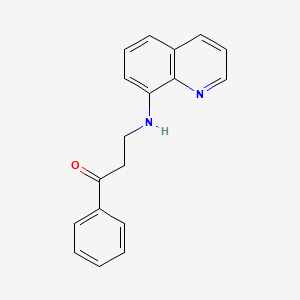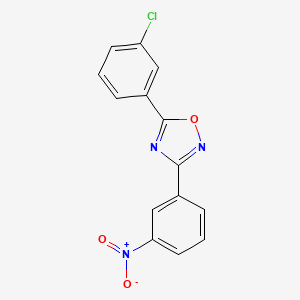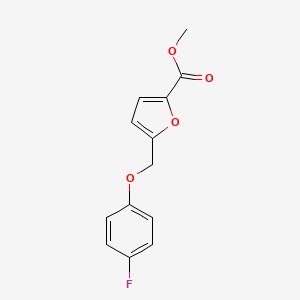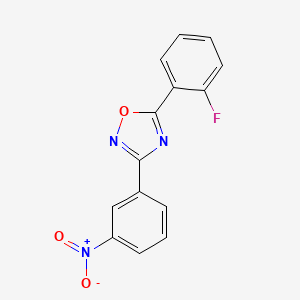
Ácido 4-hidroxi-2-metilquinolina-8-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-methylquinoline-8-carboxylic acid is a compound that belongs to the quinoline family, characterized by a quinoline core structure with a hydroxy group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 8-position. This structure is related to various derivatives synthesized for different applications, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in several studies. A method for preparing 4-hydroxy-2-methylquinoline derivatives involves the aminolysis of phthalic anhydride with alkylaminoacetic acid derivatives, followed by esterification and heterocyclization through Dieckmann condensation, as described in one study . Another approach for synthesizing ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starts with the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate . These methods highlight the versatility in synthesizing quinoline derivatives with various substituents at different positions on the quinoline core.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their interaction with biological targets and their overall physicochemical properties. The structural characterization of a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid revealed a tridentate ligand arrangement and a hexagonal molecular packing in the crystal structure . This demonstrates the ability of quinoline derivatives to form complex structures with metals, which can be relevant for their potential applications.
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For instance, the synthesis of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids showed that introducing different substituents could lead to compounds with significant antibacterial activity . Additionally, the synthesis of hetarylamides of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid and their antitubercular properties indicate that chemical modifications on the quinoline scaffold can yield compounds with specific therapeutic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The synthesis and study of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid and its derivatives provided insights into their acid properties and anti-inflammatory activity . The formation of one-dimensional hydrogen-bonded structures in proton-transfer compounds of quinoline derivatives further illustrates the importance of intermolecular interactions in determining the properties of these compounds .
Aplicaciones Científicas De Investigación
Química Medicinal
La quinolina y sus derivados, incluyendo el “Ácido 4-hidroxi-2-metilquinolina-8-carboxílico”, son esenciales en varios compuestos heterocíclicos farmacológicamente activos debido a sus diversas aplicaciones en la química medicinal e industrial . Se consideran una estructura privilegiada en los programas de descubrimiento de fármacos debido a su amplio espectro de bio-respuestas .
Agentes Antituberculosos
“this compound” puede usarse como intermedio en la síntesis de 2-(quinolin-4-iloxi)acetamidas, que son potentes agentes antituberculosos .
Tratamiento de la Enfermedad de Alzheimer
Este compuesto también se utiliza en la síntesis de derivados de 2-ariletenilquinolina para el tratamiento de la enfermedad de Alzheimer .
Actividad Antifúngica
Todos los análogos de 4-hidroxi-2-quinolona sintetizados, incluyendo “this compound”, fueron seleccionados por su actividad antifúngica contra un hongo patógeno Aspergillus flavus .
Actividad Antibacteriana
Estos compuestos también exhiben actividad antibacteriana contra bacterias Gram-positivas Staphylococcus aureus y bacterias Gram-negativas Escherichia coli .
Química Sintética
“this compound” y “ácido 2-metil-4-oxo-1,4-dihidroquinolina-8-carboxílico” se utilizan en la química sintética debido a sus roles en la química natural y sintética .
Reacciones de Ciclización
“Ácido 2-metil-4-oxo-1,4-dihidroquinolina-8-carboxílico” se obtuvo como un solo producto en un experimento sobre los modos de ciclización de una enaminoamida derivada de la glicina .
Estudios de Difracción de Rayos X
Los estudios de difracción de rayos X no revelaron enlaces de hidrógeno en los cristales de los compuestos obtenidos, incluyendo “ácido 2-metil-4-oxo-1,4-dihidroquinolina-8-carboxílico”. De acuerdo con los datos espectrales, el enlace de hidrógeno es posible en soluciones concentradas de ácido 8-sustituido metil 4-oxo-1,4-dihidroquinolina-2-carboxílico .
Direcciones Futuras
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research could focus on exploring the potential applications of “4-Hydroxy-2-methylquinoline-8-carboxylic acid” in these areas.
Mecanismo De Acción
Target of Action
4-Hydroxy-2-methylquinoline-8-carboxylic acid, also known as 2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid, is a derivative of quinoline . Quinoline and its derivatives have been found to have diverse biological and pharmaceutical activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways .
Result of Action
Some quinoline derivatives have been found to exhibit antimicrobial activity .
Propiedades
IUPAC Name |
2-methyl-4-oxo-1H-quinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-5-9(13)7-3-2-4-8(11(14)15)10(7)12-6/h2-5H,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMDCSSVRUUIGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358621 |
Source


|
| Record name | 4-Hydroxy-2-methylquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
384364-07-2 |
Source


|
| Record name | 4-Hydroxy-2-methylquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

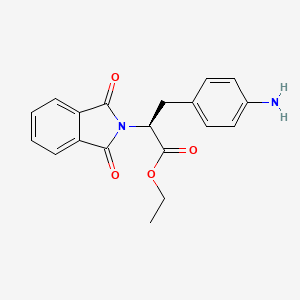
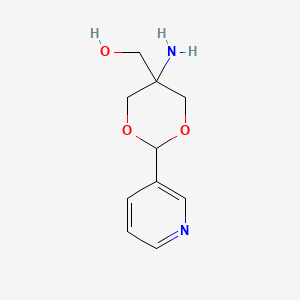
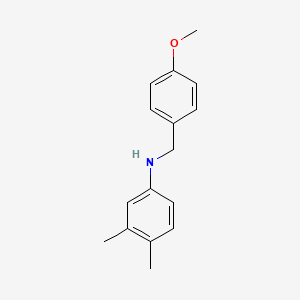
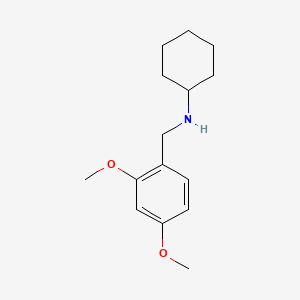
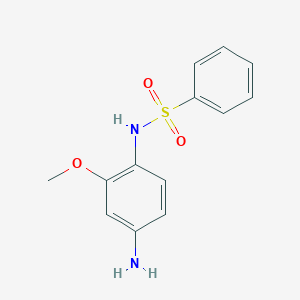
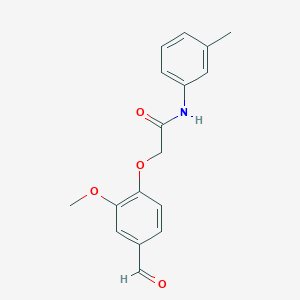
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1298174.png)
